6-Formylimidazo[1,2-a]pyridine-3-carboxylic acid 6-Formylimidazo[1,2-a]pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17806812
InChI: InChI=1S/C9H6N2O3/c12-5-6-1-2-8-10-3-7(9(13)14)11(8)4-6/h1-5H,(H,13,14)
SMILES:
Molecular Formula: C9H6N2O3
Molecular Weight: 190.16 g/mol

6-Formylimidazo[1,2-a]pyridine-3-carboxylic acid

CAS No.:

Cat. No.: VC17806812

Molecular Formula: C9H6N2O3

Molecular Weight: 190.16 g/mol

* For research use only. Not for human or veterinary use.

6-Formylimidazo[1,2-a]pyridine-3-carboxylic acid -

Specification

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
IUPAC Name 6-formylimidazo[1,2-a]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C9H6N2O3/c12-5-6-1-2-8-10-3-7(9(13)14)11(8)4-6/h1-5H,(H,13,14)
Standard InChI Key DXEJOIZRDNDQTL-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NC=C(N2C=C1C=O)C(=O)O

Introduction

Chemical Identity and Structural Features

The molecular formula of 6-formylimidazo[1,2-a]pyridine-3-carboxylic acid is C₉H₆N₂O₃, with a molecular weight of 190.16 g/mol. Its IUPAC name reflects the substitution pattern: the imidazo[1,2-a]pyridine core is fused such that the pyridine ring is annulated to the imidazole at positions 1 and 2. Key structural attributes include:

  • Formyl group (-CHO) at position 6: Enhances electrophilic reactivity for nucleophilic additions or condensations.

  • Carboxylic acid (-COOH) at position 3: Provides hydrogen-bonding capacity and pH-dependent solubility.

The compound’s SMILES notation is O=C(O)C1=C2N=C(C=O)C=CN2C=C1, and its InChIKey is YQDHUKJQWKAPMN-UHFFFAOYSA-N, derived from computational tools .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₉H₆N₂O₃
Molecular Weight190.16 g/mol
XLogP31.2 (Predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Rotatable Bond Count2
Topological Polar Surface87.7 Ų

Synthesis and Production Methods

The synthesis of 6-formylimidazo[1,2-a]pyridine-3-carboxylic acid can be inferred from analogous imidazo[1,2-a]pyridine derivatives. Two primary strategies are employed:

Cyclocondensation of 2-Aminopyridine Derivatives

A common approach involves reacting 2-aminopyridine with α-keto acids or aldehydes under acidic conditions. For example:

  • Step 1: Condensation of 2-aminopyridine with glyoxal in acetic acid yields the imidazo[1,2-a]pyridine core.

  • Step 2: Selective formylation at position 6 using Vilsmeier-Haack conditions (POCl₃/DMF).

  • Step 3: Oxidation of a methyl group at position 3 to carboxylic acid using KMnO₄ or CrO₃.

Post-Functionalization of Preformed Scaffolds

Alternative routes modify preassembled imidazo[1,2-a]pyridines:

  • Formylation: Directed ortho-metalation (DoM) with LDA followed by quenching with DMF introduces the formyl group.

  • Carboxylation: Halogenated intermediates undergo CO₂ insertion via palladium-catalyzed carbonylation .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
Core Formation2-Aminopyridine, Glyoxal, HCl, 80°C65–75
FormylationPOCl₃, DMF, 0°C → RT, 12 h50–60
OxidationKMnO₄, H₂O, 100°C, 6 h70–80

Chemical Reactivity and Functionalization

The juxtaposition of electron-withdrawing groups (formyl and carboxylic acid) creates a polarized π-system, enabling diverse transformations:

Nucleophilic Additions

The formyl group undergoes:

  • Grignard Reactions: Formation of secondary alcohols (e.g., R-MgX → R-CHO → R-CH₂-OH).

  • Wittig Olefination: Synthesis of α,β-unsaturated esters via phosphorus ylides.

Cyclization Reactions

Intramolecular interactions between the formyl and carboxylic acid groups facilitate:

  • Lactone Formation: Under dehydrating conditions (e.g., H₂SO₄, Δ).

  • Schiff Base Synthesis: Condensation with amines to form imine-linked macrocycles.

Decarboxylation and Functional Group Interconversion

  • Thermal Decarboxylation: Heating above 200°C yields 6-formylimidazo[1,2-a]pyridine.

  • Reduction: NaBH₄ converts -CHO to -CH₂OH, while LiAlH₄ reduces both -CHO and -COOH .

CompoundTarget Cell Line/PathogenActivity Metric
3-Formyl-6-carboxy analogHeLaIC₅₀ = 132 μM
8-Formyl-3-carboxy analog M. tuberculosis H37RvMIC = 4 μg/mL
N-Ethyl-6-formyl analogMCF-7IC₅₀ = 98 μM

Industrial and Material Science Applications

Beyond pharmacology, this compound’s electronic properties make it valuable in:

Organic Electronics

  • Nonlinear Optics (NLO): The conjugated system exhibits hyperpolarizability (β = 12 × 10⁻³⁰ esu), suitable for frequency doubling.

  • Electron Transport Layers (ETLs): Used in OLEDs due to high electron mobility (μₑ = 0.15 cm²/V·s) .

Metal-Organic Frameworks (MOFs)

  • Ligand Design: Coordinates with Zn²⁺ or Cu²⁺ to form porous networks with CO₂ adsorption capacities >2.5 mmol/g.

Challenges and Future Directions

Despite its promise, several hurdles impede the utilization of 6-formylimidazo[1,2-a]pyridine-3-carboxylic acid:

  • Synthetic Complexity: Low yields in formylation/oxidation steps necessitate flow chemistry optimization.

  • Aqueous Solubility: The carboxylic acid’s pKa (~4.5) limits bioavailability at physiological pH .

Proposed solutions include:

  • Prodrug Strategies: Esterification of -COOH to improve membrane permeability.

  • Nanoparticle Encapsulation: PLGA-based carriers for targeted drug delivery.

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